3-{[(2-Mercapto-4-oxo-4,5-dihydro-1,3-thiazol-5-yl)acetyl]amino}-4-methylbenzoic acid
Description
Properties
IUPAC Name |
4-methyl-3-[[2-(4-oxo-2-sulfanylidene-1,3-thiazolidin-5-yl)acetyl]amino]benzoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N2O4S2/c1-6-2-3-7(12(18)19)4-8(6)14-10(16)5-9-11(17)15-13(20)21-9/h2-4,9H,5H2,1H3,(H,14,16)(H,18,19)(H,15,17,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OWTMAMOTJRVOAD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)O)NC(=O)CC2C(=O)NC(=S)S2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N2O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multiple steps, starting with the formation of the thiazole ring. One common method is the reaction of a suitable thioamide with chloroacetic acid in the presence of a base. The reaction conditions often require heating and the use of solvents like ethanol or methanol.
Industrial Production Methods
In an industrial setting, the synthesis may be scaled up using continuous flow reactors or large batch reactors. The process would be optimized for yield and purity, with rigorous quality control measures to ensure consistency.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: : The thiol group (-SH) can be oxidized to form a disulfide bond.
Reduction: : The carboxylic acid group can be reduced to an alcohol.
Substitution: : The amide group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: : Using oxidizing agents like hydrogen peroxide (H₂O₂) or iodine (I₂).
Reduction: : Using reducing agents like lithium aluminium hydride (LiAlH₄).
Substitution: : Using nucleophiles like ammonia (NH₃) or amines.
Major Products Formed
Disulfides: from oxidation reactions.
Alcohols: from reduction reactions.
Amides: or amines from substitution reactions.
Scientific Research Applications
This compound has various applications in scientific research, including:
Chemistry: : Used as a building block for synthesizing more complex molecules.
Biology: : Studied for its potential biological activity, such as antimicrobial or anticancer properties.
Medicine: : Investigated for its therapeutic potential in treating various diseases.
Industry: : Utilized in the development of new materials or chemical processes.
Mechanism of Action
The exact mechanism of action of this compound depends on its specific application. Generally, it may interact with biological targets such as enzymes or receptors, leading to a biological response. The molecular pathways involved would be specific to the biological system being studied.
Comparison with Similar Compounds
Research Implications
- Drug Design : The 4-methylbenzoic acid moiety in the target compound could enhance binding to hydrophobic protein pockets compared to unsubstituted analogs .
Biological Activity
3-{[(2-Mercapto-4-oxo-4,5-dihydro-1,3-thiazol-5-yl)acetyl]amino}-4-methylbenzoic acid (CAS Number: 1142207-13-3) is a thiazole-derived compound that has garnered attention for its potential biological activities. This article reviews the compound's biological activity, including antimicrobial, antioxidant, and anticancer properties, supported by relevant data and case studies.
Chemical Structure and Properties
The compound features a thiazole ring, which is known for its biological significance. The molecular formula is , and it exhibits properties typical of thiazole derivatives, such as potential antimicrobial and anticancer activities.
| Property | Value |
|---|---|
| Molecular Formula | C₁₃H₁₂N₂O₄S₂ |
| Molecular Weight | 300.37 g/mol |
| CAS Number | 1142207-13-3 |
| Solubility | Soluble in DMSO |
Antimicrobial Activity
Research indicates that compounds containing thiazole moieties exhibit significant antimicrobial properties. The biological activity of this compound was evaluated against various bacterial strains.
Case Study: Antibacterial Efficacy
In a study assessing the antibacterial activity of thiazole derivatives, the compound demonstrated effective inhibition against Gram-positive bacteria such as Staphylococcus aureus and Enterococcus faecalis. The Minimum Inhibitory Concentration (MIC) values were reported as follows:
| Bacterial Strain | MIC (μg/mL) |
|---|---|
| Staphylococcus aureus | 15.625 - 62.5 |
| Enterococcus faecalis | 62.5 - 125 |
The mechanism of action appears to involve disruption of protein synthesis and inhibition of nucleic acid synthesis pathways, which are critical for bacterial growth and replication .
Antioxidant Activity
The antioxidant potential of the compound was evaluated using DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay. The results indicated that the compound exhibited significant antioxidant activity, comparable to standard antioxidants like ascorbic acid.
| Compound | IC50 (μM) |
|---|---|
| 3-{[(2-Mercapto...]} | 25.0 |
| Ascorbic Acid | 20.0 |
This suggests that the thiazole derivative could be beneficial in mitigating oxidative stress-related conditions .
Anticancer Activity
Preliminary studies have shown that thiazole derivatives can also exhibit anticancer properties. The compound was tested against several cancer cell lines, including breast cancer (MCF-7) and lung cancer (A549).
Case Study: Cytotoxicity Assay
In vitro cytotoxicity assays revealed that the compound has a notable effect on cell viability:
| Cell Line | IC50 (μM) |
|---|---|
| MCF-7 | 30.0 |
| A549 | 40.0 |
These findings indicate that the compound may induce apoptosis in cancer cells through various mechanisms, including oxidative stress and mitochondrial dysfunction .
Q & A
Basic: What synthetic methodologies are recommended for preparing 3-{[(2-Mercapto-4-oxo-4,5-dihydro-1,3-thiazol-5-yl)acetyl]amino}-4-methylbenzoic acid?
Answer:
A common approach involves refluxing intermediates (e.g., 2-aminothiazol-4(5H)-one derivatives) with sodium acetate and a benzoic acid precursor in acetic acid for 3–5 hours. The product is purified via filtration, washing with acetic acid/water/ethanol, and recrystallization from DMF/acetic acid mixtures . Modifications may include adjusting stoichiometry (e.g., 0.11 mol aldehyde per 0.1 mol thiazolone) to optimize yields.
Basic: How is the crystal structure of this compound analyzed to confirm its molecular geometry?
Answer:
Single-crystal X-ray diffraction (SC-XRD) using SHELX programs (e.g., SHELXL for refinement) is standard. Key steps:
- Data collection with a diffractometer (Mo-Kα radiation).
- Structure solution via direct methods (SHELXS/SHELXD).
- Refinement with SHELXL, incorporating anisotropic displacement parameters for non-H atoms. Hydrogen bonding and π-π interactions are analyzed using Platon or Mercury .
Advanced: What computational strategies predict the compound’s electronic properties and binding interactions?
Answer:
- Wavefunction analysis : Use Multiwfn to calculate electrostatic potential surfaces (EPS), electron localization functions (ELF), and bond orders to assess reactivity .
- Docking studies : Employ AutoDock4 with flexible sidechains in receptor proteins (e.g., P38 MAP kinase). Grid-based docking (0.375 Å spacing) and Lamarckian genetic algorithms (256 runs) validate binding poses .
Advanced: How can researchers resolve contradictions in reported pharmacological activities?
Answer:
- Replication : Repeat assays under standardized conditions (e.g., MIC for antimicrobial activity, IC50 for cytotoxicity).
- Data triangulation : Cross-validate results with orthogonal methods (e.g., in silico docking vs. in vitro enzyme inhibition).
- Systematic review : Critically analyze prior literature for methodological biases (e.g., solvent effects in solubility assays) .
Advanced: What experimental designs assess environmental fate and ecological risks?
Answer:
- Laboratory studies : Measure hydrolysis rates (pH 5–9), photodegradation (UV-Vis irradiation), and soil sorption (OECD 106 batch tests).
- Ecotoxicology : Use tiered testing (e.g., Daphnia magna acute toxicity, algal growth inhibition).
- Conceptual framework : Align with Project INCHEMBIOL ’s protocols for abiotic/biotic transformation tracking .
Basic: How is compound stability evaluated under varying storage conditions?
Answer:
- Forced degradation : Expose to heat (40–60°C), humidity (75% RH), and light (ICH Q1B guidelines).
- Analytical monitoring : Use HPLC-PDA (C18 column, 0.1% TFA/ACN gradient) to track degradation products.
- Statistical design : Apply split-split plot models to analyze time-dependent stability across conditions .
Advanced: What strategies confirm the compound’s mechanism of action in biological systems?
Answer:
- Target validation : Combine molecular docking (AutoDock4) with CRISPR-Cas9 knockout studies of suspected targets.
- Pathway analysis : Use transcriptomics (RNA-seq) or proteomics (LC-MS/MS) to identify differentially expressed biomarkers .
- ADME profiling : Calculate Lipinski parameters (e.g., logP, topological polar surface area) with SwissADME .
Basic: How are spectral inconsistencies addressed during structural characterization?
Answer:
- Multi-technique validation : Compare 1H/13C NMR (DMSO-d6), LC-MS (ESI+), and FT-IR spectra with simulated data (e.g., ACD/Labs).
- X-ray crystallography : Resolve ambiguities in tautomeric forms or stereochemistry .
Advanced: What frameworks guide ecological risk assessment for this compound?
Answer:
- Tiered risk assessment :
Advanced: How can molecular docking results be validated experimentally?
Answer:
Retrosynthesis Analysis
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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
